2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane
Overview
Description
2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane is a chemical compound with the molecular formula C18H28O4Si4 and a molecular weight of 420.7545 g/mol It is a member of the cyclotetrasiloxane family, characterized by a cyclic structure containing silicon and oxygen atoms
Scientific Research Applications
Polymerization and Copolymerization
Anionic Polymerization : The anionic polymerization of 2,2,4,4-tetramethyl-6,6-diphenylcyclotrisiloxane leads to the formation of 2,2,4,4,6,6-hexamethyl-8,8-diphenylcyclotetrasiloxane, showcasing its role in polymerization processes. This process is highly dependent on the catalyst used and demonstrates a high degree of regioselectivity (Mazurek, Ziȩtera, Sadowska, & Chojnowski, 1980).
Ring-Opening Polymerization (ROP) : Acid and base catalysis can initiate the ROP of this compound. This process yields copolymers with specific molecular weight distributions and microstructures, contributing to the development of new materials (Teng, Weber, & Cai, 2003).
Cationic Ring-Opening Polymerization : In this variant, both anionic and cationic catalysts lead to the formation of linear copolymers and low molecular weight co-oligomers, indicating its versatility in polymer chemistry (Teng, Weber, & Cai, 2003).
Physico-Chemical Properties and Analytical Methods
Characterization : The characterization of 2,6-cis-diphenylhexamethylcyclotetrasiloxane, a closely related compound, includes data on melting and boiling points, vapor pressure, solubility, and spectroscopic data. These properties are essential for understanding its behavior in various applications (Spielvogel & Hanneman, 2009).
Crystal and Molecular Structure : The crystal structure of 2,6-cis-diphenylhexamethylcyclotetrasiloxane has been studied, revealing a unique “boat form” of the eight-membered siloxane ring. This information is crucial for understanding the material's potential applications (Carlström & Falkenberg, 2009).
Synthesis and Characterization
- Synthesis of Cyclocarbasiloxanes : This study presents methods for synthesizing new cyclocarbasiloxanes, including 2,2,4,4,6,6-hexamethyl-1,3-dioxa-2,4,6-trisilacyclohexane, demonstrating the compound's role in creating novel organosilicon structures (Nametkin, Islamov, Gusel'nikov, & Vdovin, 1968).
Other Relevant Studies
- Catalyzed Allylation : Phosphine compounds, including hexamethyl-1,5-bis[p-(diphenylphosphino) phenyl] trisiloxane and 2,4,6,8-tetrakis [p-(diphenylphosphino) phenyl]-2,4,6,8-tetramethylcyclotetrasiloxane, have been used as catalysts in Grignard cross-coupling, showcasing the compound's role in synthetic organic chemistry (Takuma & Imaki, 1993).
Preparation Methods
The synthesis of 2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane typically involves the reaction of dimethyldichlorosilane with water, followed by hydrolysis and polymerization . The reaction conditions include maintaining a temperature of 30-40°C during the addition of dimethyldichlorosilane to water. The resulting oil-like substance is then hydrolyzed using sodium hydroxide solution. The hydrolyzed product is subjected to ring-opening polymerization, catalyzed by triflic acid or P4-t-Bu superbase, to yield a mixture of linear copoly(dimethylsiloxane/diphenylsiloxane), low molecular weight oligomers, and cyclic siloxanes .
Chemical Reactions Analysis
2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include triflic acid, P4-t-Bu superbase, and
Properties
IUPAC Name |
2,2,4,4,6,6-hexamethyl-8,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4Si4/c1-23(2)19-24(3,4)21-26(22-25(5,6)20-23,17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIFXPDTOHPTOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C2=CC=CC=C2)C3=CC=CC=C3)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168690 | |
Record name | 2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1693-44-3 | |
Record name | 2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1693-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001693443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4,4,6,6-hexamethyl-8,8-diphenylcyclotetrasiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.360 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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